molecular formula C13H14N2O2S B8412298 4-Ethyl-2-[2-(4-nitrophenyl)ethyl]-1,3-thiazole

4-Ethyl-2-[2-(4-nitrophenyl)ethyl]-1,3-thiazole

Cat. No.: B8412298
M. Wt: 262.33 g/mol
InChI Key: HRRIKTMOJOLQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-[2-(4-nitrophenyl)ethyl]-1,3-thiazole is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

4-ethyl-2-[2-(4-nitrophenyl)ethyl]-1,3-thiazole

InChI

InChI=1S/C13H14N2O2S/c1-2-11-9-18-13(14-11)8-5-10-3-6-12(7-4-10)15(16)17/h3-4,6-7,9H,2,5,8H2,1H3

InChI Key

HRRIKTMOJOLQQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-nitrophenyl)propanethioamide (1.25 g), 1-bromo-2-butanone (0.98 g) and tert-butanol (30 mL) was heated under reflux for 30 min. The reaction mixture was concentrated, and saturated aqueous sodium hydrogen carbonate was added to the residue. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 4-ethyl-2-[2-(4-nitrophenyl)ethyl]-1,3-thiazole as a yellow oil (1.48 g, yield 95%) from a fraction eluted with hexane-ethyl acetate (4:1-2:1, v/v).
Name
3-(4-nitrophenyl)propanethioamide
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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